[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16420785
InChI: InChI=1S/C8H15N3.ClH/c1-4-9-6-8-7(2)5-10-11(8)3;/h5,9H,4,6H2,1-3H3;1H
SMILES:
Molecular Formula: C8H16ClN3
Molecular Weight: 189.68 g/mol

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine

CAS No.:

Cat. No.: VC16420785

Molecular Formula: C8H16ClN3

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine -

Specification

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
IUPAC Name N-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C8H15N3.ClH/c1-4-9-6-8-7(2)5-10-11(8)3;/h5,9H,4,6H2,1-3H3;1H
Standard InChI Key NFCRECLHXORGLH-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(C=NN1C)C.Cl

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is N-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine hydrochloride, reflecting its protonated amine form. Its canonical SMILES string, CCNCC1=C(C=NN1C)C.Cl, encodes the connectivity of atoms, including the pyrazole ring (positions 1 and 4 methylated), the methylene-linked ethylamine group, and the chloride counterion. The compound’s three-dimensional conformation, as inferred from crystallographic data of analogous pyrazole derivatives, suggests a planar pyrazole ring with the methyl and ethylamine substituents adopting staggered orientations to minimize steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆ClN₃
Molecular Weight189.68 g/mol
IUPAC NameN-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine; hydrochloride
Canonical SMILESCCNCC1=C(C=NN1C)C.Cl
PubChem CID126965667

The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals. X-ray diffraction studies of structurally related pyrazole derivatives, such as (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane, reveal bond lengths of ~1.78 Å for heteroatom-substituent linkages (e.g., Si–N), suggesting similar bond characteristics for the C–N bonds in [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine .

Synthesis and Optimization Strategies

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine typically involves multi-step organic reactions, leveraging pyrazole’s reactivity as a heterocyclic scaffold. A plausible route, extrapolated from methods for analogous compounds, proceeds as follows:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions generates the pyrazole ring. For 1,4-dimethyl substitution, methyl groups are introduced via alkylation or through the use of pre-methylated starting materials.

  • Methylene Bridge Installation: The ethylamine side chain is appended via nucleophilic substitution or reductive amination. For example, reacting 1,4-dimethylpyrazole-5-carbaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride yields the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine to its hydrochloride salt, improving crystallinity and shelf stability.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Pyrazole formationHydrazine hydrate, ethanol, refluxpH control, stoichiometry
Methylene alkylationEthylamine, NaBH₃CN, MeOHTemperature (0–25°C), time
Salt precipitationHCl (gaseous), diethyl etherSolvent polarity, cooling

Challenges in synthesis include regioselectivity (avoiding 1,3-dimethyl byproducts) and purification of the hydrochloride salt. Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are commonly employed.

Physicochemical and Spectroscopic Properties

The compound’s hydrochloride salt is a white to off-white crystalline solid with moderate solubility in water (~50 mg/mL) and methanol, but limited solubility in apolar solvents like hexane. Its pKa, estimated using computational tools, is approximately 9.2 for the amine group, indicating predominant protonation under physiological conditions.

Spectroscopic Data:

  • ¹H NMR (D₂O, 400 MHz): δ 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.30 (s, 3H, pyrazole-CH₃), 2.50 (s, 3H, pyrazole-CH₃), 2.90 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.65 (s, 2H, CH₂N), 6.45 (s, 1H, pyrazole-H) .

  • IR (KBr): 2950 cm⁻¹ (C–H stretch), 1600 cm⁻¹ (C=N stretch), 1150 cm⁻¹ (C–N stretch).

Thermogravimetric analysis (TGA) of the hydrochloride salt shows decomposition onset at ~210°C, consistent with thermal stability typical of pyrazole derivatives .

CompoundTargetIC₅₀/EC₅₀Source
Analog A (1,3-dimethyl)COX-20.8 µM
Analog B (1,4-dimethyl)5-HT₂A receptor12 nM

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and ethylamine groups could optimize bioactivity.

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles may enhance bioavailability.

  • Catalytic Applications: Pyrazole-metal complexes (e.g., with Cu²⁺ or Pd⁰) could serve as catalysts in cross-coupling reactions .

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